

Spectroscopic Characterization of 6-Bromoquinazolin-4-ol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **6-Bromoquinazolin-4-ol**

Cat. No.: **B1460634**

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This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for **6-Bromoquinazolin-4-ol** (CAS No: 32084-59-6), a key intermediate in pharmaceutical research and drug development. While a complete, publicly available dataset for this specific molecule is not readily accessible, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis. This guide is intended to assist researchers, scientists, and drug development professionals in the characterization and quality control of **6-Bromoquinazolin-4-ol**.

Introduction to 6-Bromoquinazolin-4-ol and the Imperative of Spectroscopic Analysis

6-Bromoquinazolin-4-ol, with the molecular formula $C_8H_5BrN_2O$ and a molecular weight of approximately 225.04 g/mol, is a heterocyclic organic compound belonging to the quinazolinone family.^[1] Its structure is characterized by a quinazoline core with a bromine substituent at the 6-position and a hydroxyl group at the 4-position, leading to its existence in a tautomeric equilibrium with the 6-bromoquinazolin-4(3H)-one form. This versatile scaffold is a valuable building block in the synthesis of a wide array of biologically active molecules.

Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for

this purpose. This guide will delve into the predicted spectroscopic signatures of **6-Bromoquinazolin-4-ol**, providing a detailed interpretation of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **6-Bromoquinazolin-4-ol**, both ^1H and ^{13}C NMR will provide a wealth of information regarding its molecular framework.

Predicted ^1H NMR Spectrum

The expected ^1H NMR spectrum of **6-Bromoquinazolin-4-ol** in a solvent like DMSO-d₆ would likely exhibit signals corresponding to the aromatic protons and the N-H and O-H protons of the quinazolinone ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the aromatic ring currents.

Table 1: Predicted ^1H NMR Data for **6-Bromoquinazolin-4-ol**

Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~12.5	Singlet (broad)	-	N-H
~8.2	Singlet	-	H-2
~8.0	Doublet	~2.0	H-5
~7.8	Doublet of doublets	~8.5, 2.0	H-7
~7.5	Doublet	~8.5	H-8

Interpretation of the Predicted ^1H NMR Spectrum:

- N-H Proton:** The proton on the nitrogen atom is expected to be significantly deshielded and will likely appear as a broad singlet at a high chemical shift (~12.5 ppm) due to hydrogen bonding and the acidic nature of the proton.
- H-2 Proton:** The proton at the 2-position of the quinazoline ring is adjacent to a nitrogen atom and is expected to be a singlet with a chemical shift of around 8.2 ppm.

- Aromatic Protons (H-5, H-7, H-8): The protons on the benzene ring will exhibit characteristic splitting patterns. H-5, being ortho to the bromine atom, will be a doublet with a small coupling constant. H-7 will be a doublet of doublets due to coupling with both H-5 and H-8. H-8 will appear as a doublet due to coupling with H-7.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.

Table 2: Predicted ^{13}C NMR Data for **6-Bromoquinazolin-4-ol**

Predicted Chemical Shift (δ , ppm)	Assignment
~162	C-4
~149	C-8a
~145	C-2
~137	C-7
~129	C-5
~127	C-4a
~122	C-8
~118	C-6

Interpretation of the Predicted ^{13}C NMR Spectrum:

- Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded and is expected to appear at a chemical shift of approximately 162 ppm.
- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the bromine substituent and the fused heterocyclic ring. The carbon bearing the bromine atom (C-6) is expected to have a chemical shift of around 118 ppm. The other aromatic carbons will appear in the range of 122-149 ppm.

- C-2 Carbon: The carbon at the 2-position is adjacent to two nitrogen atoms and is predicted to have a chemical shift of around 145 ppm.

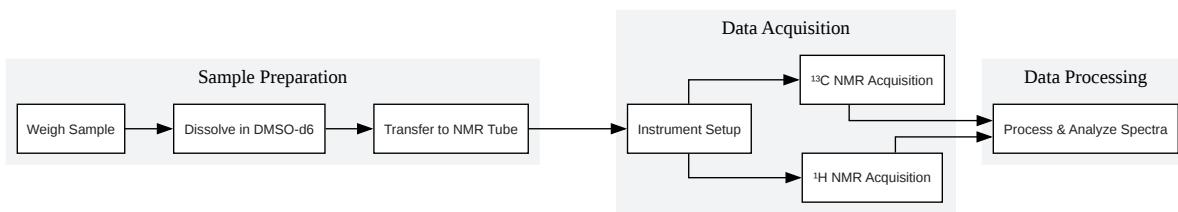
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of **6-Bromoquinazolin-4-ol** is crucial for reproducible results.

Step-by-Step NMR Sample Preparation and Data Acquisition:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **6-Bromoquinazolin-4-ol**.
 - Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
 - Shim the magnetic field to obtain optimal resolution.
- ¹H NMR Acquisition:
 - Acquire a one-pulse ¹H NMR spectrum with a 90° pulse.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.

- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-180 ppm).
- Use a sufficient number of scans for adequate signal-to-noise (this may require several hundred to a few thousand scans).



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A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **6-Bromoquinazolin-4-ol** is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-Br bonds.

Table 3: Predicted IR Absorption Bands for **6-Bromoquinazolin-4-ol**

Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium, Broad	N-H stretching
~1680	Strong	C=O stretching (Amide I)
~1610	Medium	C=N stretching
~1560	Medium	C=C stretching (aromatic)
~1250	Medium	C-N stretching
~600	Medium	C-Br stretching

Interpretation of the Predicted IR Spectrum:

- N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of N-H stretching vibrations, often broadened by hydrogen bonding.
- C=O Stretching: A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl group of the amide (lactam) in the quinazolinone ring.
- C=N and C=C Stretching: Absorptions in the 1610-1560 cm⁻¹ region are expected for the C=N and aromatic C=C stretching vibrations.
- C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, around 600 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Step-by-Step Attenuated Total Reflectance (ATR)-FTIR Protocol:

- Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
- Sample Application: Place a small amount of the solid **6-Bromoquinazolin-4-ol** sample onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

- Data Processing: Perform a background correction on the acquired spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data for **6-Bromoquinazolin-4-ol**

m/z (predicted)	Interpretation
224/226	$[M]^+$, Molecular ion peak (isotopic pattern due to Br)
196/198	$[M-CO]^+$
169/171	$[M-CO-HCN]^+$
117	$[C_7H_4N]^+$
90	$[C_6H_4N]^+$

Interpretation of the Predicted Mass Spectrum:

- Molecular Ion Peak: The most critical feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 224 and 226.
- Fragmentation Pattern: The molecule is expected to fragment in a characteristic manner. Common fragmentation pathways for quinazolinones include the loss of carbon monoxide (CO), followed by the loss of hydrogen cyanide (HCN).

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Electron Ionization (EI)-MS Protocol:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.
- Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and major fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic fragment ions.

Key properties of **6-Bromoquinazolin-4-ol**.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and Mass Spec data for **6-Bromoquinazolin-4-ol**. By understanding the expected spectroscopic signatures, researchers can more effectively characterize this important pharmaceutical intermediate, ensuring its identity and purity for downstream applications. The provided experimental protocols offer a standardized approach to data acquisition, promoting consistency and reliability in the laboratory.

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References

- 1. nbinno.com [nbinno.com]
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